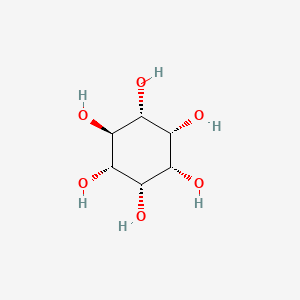

An inositol

Description

Inositol (B14025) as a Fundamental Cyclic Polyol in Cellular Biochemistry

Myo-inositol is the most abundant of the nine possible stereoisomers of inositol and is the principal form found in eukaryotic tissues frontiersin.orgwikipedia.org. Classified as a cyclitol, a cycloalkane with a hydroxyl group on at least three or more carbon atoms, its structure allows for differential phosphorylation, leading to a complex family of derivatives mdpi.comucl.ac.uk. The synthesis of myo-inositol in cells primarily occurs from glucose-6-phosphate through a process involving cyclization catalyzed by myo-inositol-3-phosphate synthase or myo-inositol-1-phosphate synthase, followed by dephosphorylation mdpi.com. This metabolic pathway highlights its central position in cellular carbon metabolism.

Ubiquity and Evolutionary Significance of Inositol in Living Organisms

Inositol and its derivatives are ubiquitous across a vast spectrum of living organisms, including plants, animals, yeast, and microorganisms researchgate.net. This widespread presence underscores its fundamental and evolutionarily conserved roles in cellular processes researchgate.netmdpi.com. Recent biochemical and genomic information, particularly from archaeons, has shed light on the possible evolutionary origins of the biological utilization of inositol in lipids nih.gov. The study of inositol isomers and their physiological functions across different organisms reveals a complex interplay crucial for various cellular activities wikipedia.org.

Overview of Inositol's Diverse Roles as a Precursor for Signal Transduction Molecules and Structural Lipids

Inositol plays a critical role as a precursor for two major classes of molecules vital for eukaryotic cell function: inositol phosphates (InsPs) and phosphoinositides (PIs) mdpi.commdpi.com. These derivatives are central to numerous cellular processes, including signal transduction, membrane trafficking, and structural integrity mdpi.comcaymanchem.comwikipedia.org.

Phosphoinositides are phosphorylated inositol phospholipids (B1166683) that are typically found as minor components on the cytosolic side of eukaryotic cell membranes wikipedia.orglongdom.org. They are formed when an inositol backbone is linked by a phosphodiester bond to a diacylglycerol (DAG) chain, and the inositol ring is subsequently phosphorylated at various hydroxyl positions wikipedia.orgucl.ac.uk. Phosphorylation at the 3, 4, and 5 positions generates a variety of phosphoinositides, such as phosphatidylinositol 4,5-bisphosphate (PIP2) and phosphatidylinositol 3-phosphate (PI3P), which serve as docking sites for signaling proteins and are involved in membrane dynamics mdpi.comcaymanchem.comwikipedia.org.

Inositol phosphates are water-soluble derivatives synthesized through the phosphorylation of the inositol ring ucl.ac.uk. These molecules, ranging from inositol monophosphates to highly phosphorylated inositol hexaphosphate (IP6) and inositol pyrophosphates (PP-InsPs), function as intracellular second messengers mdpi.comwikipedia.orgnih.gov. A key example is inositol 1,4,5-trisphosphate (IP3), which is generated from the hydrolysis of PIP2 by phospholipase C (PLC) and plays a crucial role in mobilizing intracellular calcium stores wikipedia.orgwikipedia.orgnih.govbiologists.com. The interconversion between various inositol phosphate (B84403) compounds is tightly regulated by a network of kinases and phosphatases, allowing for dynamic responses to cellular demands wikipedia.org.

The interplay between inositol polyphosphates, inositol pyrophosphates, and phosphoinositides forms a complex signaling network that coordinates cellular responses to various stimuli, including growth factors and nutrient availability mdpi.compnas.org. This highlights inositol's indispensable role as a precursor for molecules that mediate a wide array of cellular communications and structural requirements.

Structure

3D Structure

Properties

IUPAC Name |

cyclohexane-1,2,3,4,5,6-hexol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c7-1-2(8)4(10)6(12)5(11)3(1)9/h1-12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CDAISMWEOUEBRE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7023146, DTXSID30110000, DTXSID101028818, DTXSID101028820, DTXSID201028823, DTXSID301028826, DTXSID50905091, DTXSID601028825, DTXSID901028824 | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Dry Powder, Solid; [Merck Index] White crystalline powder; [Sigma-Aldrich MSDS] | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Inositol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/14887 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

551-72-4, 643-12-9, 6917-35-7, 87-89-8, 488-54-0, 488-55-1, 488-58-4, 488-59-5, 576-63-6, 643-10-7, 38876-99-2 | |

| Record name | (-)-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=551-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-chiro-Inositol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-12-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydroxycyclohexane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6917-35-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Inositol [USAN:NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000087898 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Neo-inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488540 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Muco-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488551 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | epi-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Scyllitol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000488595 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Chiro-inositol, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000551724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | cis-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000576636 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | allo-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643107 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643129 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol [Nonspecific isomer] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006917357 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | chiro-Inositol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038876992 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | scyllo-inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB03106 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13178 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | D-chiro-Inositol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15350 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757076 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404118 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=127230 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Muco-Inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=103959 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 643-12-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55558 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=55552 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45517 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inosite | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=25142 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | inositol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8101 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | myo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7023146 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30110000 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | neo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028818 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | muco-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101028820 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | chiro-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201028823 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | allo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301028826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | scyllo-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50905091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | cis-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601028825 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | epi-Inositol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901028824 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Myo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.620 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1D-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.359 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.295 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Epi-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.984 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Muco-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.983 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1L-chiro-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.183 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Allo-inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | scyllo-Inositol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.113.358 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NEO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8LQ63P85IC | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/63GQX5QW03 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CIS-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9O6Y5O4P9W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M94176HJ2F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | MUCO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/R1Y9F3N15A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | CHIRO-INOSITOL, (+)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6R79WV4R10 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | SCYLLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1VS4X81277 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4L6452S749 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | EPI-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4661D3JP8D | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ALLO-INOSITOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/587A93P465 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Inositol Stereoisomers and Their Distinct Biological Activities

Myo-Inositol: The Predominant Isomer and its Foundational Role

Myo-inositol is the most prevalent stereoisomer of inositol (B14025) found in foodstuffs and animal tissues researchgate.net. It is synthesized endogenously from glucose-6-phosphate through a two-step process involving myo-inositol 1-phosphate synthase and myo-inositol 1-phosphatase mdpi.comeuropeanreview.org. Myo-inositol serves as a foundational molecule for the synthesis of other inositol isomers and a wide array of inositol-containing molecules, including phosphatidylinositols (PIs), inositol phosphates (IPs), and inositol phosphoglycans (IPGs) researchgate.netegoipcos.com.

Myo-inositol plays a crucial role in numerous cellular processes. It functions as an osmolyte, helping cells maintain stability under environmental and metabolic stress researchgate.netegoipcos.commdpi.com. It is a key component of cell membranes in the form of PIs and their phosphorylated derivatives (phosphoinositides), which are integral to various intracellular signaling pathways nih.govdiscoveryjournals.orgresearchgate.net. Myo-inositol is also a precursor to inositol triphosphate (IP3), a second messenger involved in regulating intracellular calcium levels and mediating the actions of various hormones and neurotransmitters, including FSH and insulin (B600854) researchgate.neteuropeanreview.orgijmdat.com. In the ovary, myo-inositol strengthens aromatase and FSH receptor expression nih.gov.

D-chiro-Inositol: Biosynthesis via Myo-Inositol Epimerization and Functional Specificity

D-chiro-inositol is another physiologically significant inositol isomer, primarily synthesized in mammals through the epimerization of myo-inositol karger.comtandfonline.com. This conversion is mediated by tissue-specific NADPH-dependent epimerases that are stimulated by insulin karger.comtandfonline.com. The epimerization process is largely unidirectional and its rate can vary depending on tissue-specific needs karger.comnih.gov. The conversion rate of myo-inositol to D-chiro-inositol has been measured to range from approximately 3% to 9% based on analysis of radiolabeled myo-inositol egoipcos.comnih.gov.

D-chiro-inositol exhibits functional specificity distinct from myo-inositol, particularly in insulin signaling. While myo-inositol-containing IPGs are involved in mediating glucose uptake, D-chiro-inositol-containing IPGs primarily mediate glycogen (B147801) synthesis tandfonline.com. This functional difference is reflected in tissue distribution, with higher levels of D-chiro-inositol found in tissues responsible for glycogen storage, such as the liver, muscles, and fat cells tandfonline.com. In the ovary, D-chiro-inositol modulates the activity of aromatase and promotes androgen synthesis in the theca layer nih.govnih.gov.

Research indicates that an altered ratio between myo-inositol and D-chiro-inositol, particularly an elevated myo-inositol/D-chiro-inositol ratio, may be a hallmark of insulin resistance karger.comunimore.it. A reduced epimerization process is considered a crucial factor in the pathogenesis of conditions like polycystic ovary syndrome (PCOS) tandfonline.comegoipcos.com. Studies have shown that in the follicular fluid of healthy individuals, the ratio of myo-inositol to D-chiro-inositol is high, whereas in patients with PCOS, this ratio is significantly altered europeanreview.org.

Scyllo-Inositol and Other Minor Isomers: Distribution and Specialized Functions

Besides myo-inositol and D-chiro-inositol, other inositol stereoisomers exist in nature, albeit in smaller quantities in mammalian tissues. These include scyllo-inositol, muco-inositol, neo-inositol, L-chiro-inositol, epi-inositol, and allo-inositol wikipedia.orgnih.gov. While myo-inositol and scyllo-inositol collectively account for a large percentage of total inositols in mammalian cells, scyllo-inositol is predominantly found in the brain nih.gov.

Scyllo-inositol and epi-inositol have demonstrated specialized functions, particularly in the context of neurodegenerative diseases. These isomers are capable of stabilizing non-toxic forms of β-amyloid proteins, which are implicated in conditions like Alzheimer's disease nih.gov. Scyllo-inositol, for instance, stabilizes soluble Aβ oligomers and has been investigated as a potential therapeutic agent nih.gov. While the conversion of myo-inositol to scyllo-inositol can occur, the production of scyllo-inositol and other minor isomers from myo-inositol is minimal compared to the conversion to D-chiro-inositol egoipcos.comnih.gov. Studies in rats have shown a low conversion rate of myo-inositol to scyllo-inositol scholaris.ca.

Isomer-Specific Physiological and Pathophysiological Relevance

The distinct biological activities of inositol stereoisomers translate into isomer-specific physiological and pathophysiological relevance. Myo-inositol and D-chiro-inositol are particularly important in maintaining glucose homeostasis and are involved in the insulin signaling pathway nih.govtandfonline.com. Their roles as second messengers for insulin are pivotal tandfonline.com. An imbalance in the ratio of myo-inositol to D-chiro-inositol has been linked to insulin resistance and associated conditions such as PCOS, type 2 diabetes, and metabolic syndrome reproduct-endo.comnih.govkarger.comontosight.aiunimore.it.

Research highlights the contrasting roles of myo-inositol and D-chiro-inositol in ovarian function. Myo-inositol is associated with improved oocyte quality and follicular development, partly by enhancing FSH receptor expression and aromatase activity nih.govijmdat.comnih.gov. Conversely, D-chiro-inositol can promote androgen synthesis and down-regulate aromatase activity in ovarian cells nih.govnih.gov. This has led to the concept of a "DCI paradox" in PCOS, where an increased conversion of myo-inositol to D-chiro-inositol in the ovary might contribute to the characteristic hyperandrogenism and poor oocyte quality observed in these patients europeanreview.org.

Beyond metabolic and reproductive health, inositol isomers also play roles in neurological and psychiatric conditions. Myo-inositol imbalance has been observed in psychiatric diseases, and it is involved in neurotransmitter modulation nih.govdiscoveryjournals.orgmdpi.com. Scyllo-inositol and epi-inositol show promise in addressing the accumulation of amyloid-beta proteins in Alzheimer's disease and cognitive dementia associated with Down's syndrome nih.gov. Studies have also investigated the potential antiepileptogenic effects of myo-inositol, scyllo-inositol, and D-chiro-inositol, suggesting that these isomers may interact with specific proteins to counteract epileptogenesis and associated cognitive impairments nih.gov.

The differential distribution and specific functions of inositol stereoisomers underscore their complex and varied roles in human physiology and their potential involvement in the pathogenesis of various diseases.

Inositol Homeostasis and Metabolic Pathways

Endogenous Myo-Inositol Biosynthesis from Glucose-6-Phosphate

The primary pathway for endogenous myo-inositol biosynthesis begins with glucose-6-phosphate, a key intermediate in glucose metabolism. This pathway is conserved across a wide range of organisms, from bacteria to humans. nih.govscielo.br

The de novo synthesis of myo-inositol involves the conversion of D-glucose-6-phosphate to 1L-myo-inositol-1-phosphate. This reaction is catalyzed by the enzyme myo-inositol 1-phosphate synthase (MIPS). nih.govscielo.br The resulting inositol (B14025) 1-phosphate is then dephosphorylated by an inositol monophosphatase to yield free myo-inositol. nih.govscielo.br

Myo-Inositol 1-Phosphate Synthase (MIPS) and Rate-Limiting Steps

Myo-inositol 1-phosphate synthase (MIPS), also known as 1L-myo-inositol-1-phosphate synthase, is a crucial enzyme in the inositol biosynthesis pathway. scielo.brnih.gov It catalyzes the NAD+-dependent isomerization of glucose-6-phosphate into inositol-1-phosphate, representing the first committed and rate-limiting step in the biosynthesis of all inositol-containing compounds. nih.govscielo.brnih.govpnas.orgembrapa.br

MIPS is typically found as a homotetrameric complex and requires NAD+ as a cofactor, with NADH being recycled back to NAD+ during the catalytic cycle. nih.gov Structural studies have provided insights into the catalytic mechanism, including the identification of an acyclic intermediate of glucose-6-phosphate within the active site. pnas.org Conformational changes in MIPS, including disorder-to-order transitions at the catalytic site, are involved in regulating its function. pnas.org

Research on MIPS from various organisms, such as the thermophilic fungus Thermochaetoides thermophila and bryophytes like Lunularia cruciata, has revealed details about its structure, substrate specificity, and optimal conditions. scielo.brpnas.org For instance, L. cruciata MIPS specifically utilizes D-glucose-6-phosphate and NAD+ and exhibits optimal activity at pH 7.0 and 30ºC. scielo.br The enzyme's activity can be influenced by various ions, with some stimulating (e.g., Mg2+, Ca2+, NH4+) and others inhibiting (e.g., Mn2+, Cu2+, Zn2+, Hg2+) its function. scielo.br

Data on the kinetic parameters of MIPS from Lunularia cruciata are presented below:

| Substrate/Cofactor | Km (mM) | Vmax (mM) |

| D-glucose-6-phosphate | 0.80 | 2.8 |

| NAD+ | 0.034 | 1.21 |

Regulation of Inositol Biosynthesis Pathways

The regulation of inositol biosynthesis is essential for maintaining cellular homeostasis and responding to diverse physiological and environmental cues. This regulation occurs at multiple levels, including transcriptional control and enzymatic modulation. ontosight.ai

Upregulation of genes involved in inositol biosynthesis, such as the myo-inositol-1-phosphate synthase (MIPS) gene, leads to increased enzyme production and thus enhanced inositol synthesis. ontosight.ai Activation of the MIPS enzyme itself also contributes to increased inositol production. ontosight.ai Signaling pathways, such as the phosphatidylinositol 3-kinase (PI3K) pathway, can also stimulate inositol biosynthesis. ontosight.ai

Studies have shown that inositol biosynthesis can be regulated in response to specific conditions. For example, in tilapia gill epithelium, both MIPS and inositol monophosphatase 1 (IMPA1) are upregulated during salinity stress, indicating the importance of de novo inositol synthesis for osmotic adaptation. biologists.com The p53 tumor suppressor protein has also been shown to regulate genes related to myo-inositol metabolism, including ISYNA1, which encodes MIPS. spandidos-publications.com Activated p53 can induce ISYNA1 expression, leading to increased myo-inositol levels and influencing cell growth. spandidos-publications.com

Furthermore, enzymatic regulation of MIPS through phosphorylation has been identified as a regulatory mechanism. wayne.edu Phosphorylation of specific sites on MIPS can affect its activity, providing a means for fine-tuning inositol production. wayne.edu

Inositol Catabolism and Degradation Mechanisms

While endogenous synthesis and transport contribute to inositol levels, catabolism and degradation pathways are also crucial for maintaining homeostasis and preventing excessive accumulation. The primary pathway for myo-inositol degradation in animals is the glucuronate-xylulose pathway. researchgate.netphysiology.orgmdpi.com

Myo-Inositol Oxygenase (MIOX) Activity and Glucuronate-Xylulose Pathway

Myo-inositol oxygenase (MIOX) is a key enzyme in the catabolism of myo-inositol, catalyzing the first committed step in the glucuronate-xylulose pathway. mdpi.compnas.orgconstantsystems.com This pathway is considered the only known route for myo-inositol catabolism in eukaryotes. mdpi.com MIOX is predominantly found in the kidneys in mammals, specifically localized to the proximal tubular epithelial cells. pnas.orgconstantsystems.com

MIOX catalyzes the oxidative cleavage of the myo-inositol ring between the C1 and C6 atoms, converting myo-inositol into D-glucuronic acid. mdpi.compnas.orgconstantsystems.com This reaction is unique, involving a dioxygen-dependent four-electron oxidation. pnas.org D-glucuronic acid can then be further metabolized through the glucuronate-xylulose pathway, eventually leading to the production of D-xylulose-5-phosphate, which can enter the pentose (B10789219) phosphate (B84403) pathway for energy production and nucleic acid synthesis. mdpi.com

The glucuronate-xylulose pathway involves a series of enzymatic steps following the MIOX-catalyzed reaction. D-glucuronate is reduced to L-gulonate by aldehyde reductase. physiology.org L-gulonate is then converted to 3-keto-gulonate, which is further metabolized to L-xylulose. physiology.org L-xylulose is reduced to xylitol, which is then oxidized to D-xylulose. physiology.org Finally, D-xylulose is phosphorylated to D-xylulose-5-phosphate, which enters the pentose phosphate pathway. physiology.org

MIOX activity plays a significant role in regulating endogenous inositol levels. constantsystems.com Alterations in MIOX expression and activity have been implicated in various metabolic conditions. researchgate.netpnas.orgconstantsystems.com For instance, increased MIOX activity has been observed in some models of metabolic disease and may contribute to myo-inositol depletion. researchgate.netphysiology.org

Inositol Transport Systems and Cellular Uptake

In addition to endogenous synthesis, cells can acquire inositol from the extracellular environment through specific transport systems. These transporters are crucial for maintaining intracellular inositol concentrations, which are often significantly higher than plasma levels, particularly in tissues like the brain and neuroretina. umich.edu

Inositol transport across the cell membrane is primarily mediated by carrier-mediated mechanisms. umich.edu Two main types of inositol transporters have been identified in eukaryotes based on their coupling mechanisms: sodium-ion-coupled inositol transporters and proton-coupled inositol symporters. researchgate.net

Sodium-coupled myo-inositol transporters (SMITs), belonging to the Solute Carrier Families 5 and 6-like Superfamily, are high-affinity transporters that utilize the sodium gradient to drive inositol uptake. researchgate.netnih.govmdpi.com Two subtypes, SMIT1 and SMIT2, have been identified in mammalian cells and are regulated by osmotic pressure. researchgate.netmdpi.com SMIT1 and SMIT2 are found in various tissues, including the jejunum and duodenum for intestinal absorption. researchgate.netmdpi.com

Proton-coupled myo-inositol transporters (HMITs), members of the Major Facilitator Superfamily, are lower-affinity transporters that couple inositol transport to the proton gradient. researchgate.netmdpi.com HMIT is primarily expressed in the brain, with lower expression in kidneys, adipocytes, and oocytes. mdpi.com

The uptake of myo-inositol by these transporters is a saturable process, indicating a limited number of transporter molecules. umich.edunih.gov Studies in cultured mammalian cell lines, such as mouse neuroblastoma and human retinoblastoma cells, have demonstrated both high- and low-affinity inositol uptake systems. nih.gov The high-affinity uptake is typically sodium-dependent and partially energy-dependent. nih.gov

Interestingly, molecules structurally similar to myo-inositol, such as glucose and sorbitol, can compete for transport, affecting inositol uptake. umich.edumdpi.com Elevated glucose concentrations, for example, have been shown to inhibit myo-inositol uptake in various cell types, highlighting a potential link between glucose metabolism and inositol availability. umich.edumdpi.com

Dynamic Regulation of Intracellular Inositol Levels and Inter-Isomer Conversion

Intracellular inositol levels are dynamically regulated through the coordinated action of biosynthesis, catabolism, and transport pathways. This intricate balance ensures that the cell has adequate inositol for its diverse needs while preventing potentially harmful accumulation.

The interplay between MIPS-catalyzed synthesis and MIOX-catalyzed degradation is a key determinant of myo-inositol concentrations. constantsystems.com Conditions that affect the activity or expression of these enzymes can lead to significant changes in intracellular inositol levels. For instance, increased MIOX activity can lead to myo-inositol depletion. researchgate.netphysiology.org

While myo-inositol is the most abundant isomer, other inositol stereoisomers exist and can be interconverted to some extent. However, the physiological conversion of myo-inositol to other isomers, such as D-chiro-inositol, is generally considered unidirectional and limited. mdpi.com The relative levels of different inositol isomers and their phosphorylated derivatives are tightly controlled and contribute to the specificity of inositol-mediated signaling pathways. mdpi.com

The dynamic regulation of intracellular inositol levels is crucial for various cellular processes. Inositol and its phosphorylated derivatives, such as inositol phosphates (InsPs) and phosphatidylinositides (PIs), act as important signaling molecules involved in processes like membrane trafficking, gene regulation, and ion channel modulation. wayne.edumdpi.comwikipedia.org Perturbations in inositol homeostasis can disrupt these processes and have been associated with various pathological conditions. wayne.eduresearchgate.netpnas.orgconstantsystems.com

The synthesis and breakdown of inositol polyphosphates and pyrophosphates also contribute to the dynamic regulation of inositol metabolism and signaling. mdpi.com These highly phosphorylated inositol molecules are involved in diverse cellular functions, including phosphate and energy sensing. mdpi.com

The intricate network of biosynthesis, catabolism, transport, and inter-isomer conversion pathways collectively maintains inositol homeostasis, which is fundamental for cellular viability and function across diverse organisms.

Inositol in Cellular Signal Transduction Networks

Phosphatidylinositol (PI) and Phosphoinositide (PIP) Signaling Pathways

Phosphatidylinositol (PI) is a fundamental phospholipid found in cellular membranes, serving as the precursor for a variety of phosphorylated derivatives known as phosphoinositides (PIPs). cusabio.comcellsignal.com The differential phosphorylation of the inositol (B14025) ring at positions 3, 4, and 5 generates distinct PIP species, each with specific cellular locations and signaling functions. cellsignal.com These phosphoinositides are crucial regulators of numerous cellular activities, including cell proliferation, survival, metabolism, migration, endocytosis, and membrane dynamics. cusabio.comcellsignal.com

Phospholipase C-Mediated Hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2)

A central event in many signaling cascades is the hydrolysis of Phosphatidylinositol 4,5-bisphosphate (PIP2) by the enzyme Phospholipase C (PLC). news-medical.netwikipedia.orgallenpress.com This reaction, typically activated by extracellular signals such as hormones or growth factors binding to G protein-coupled receptors (GPCRs) or receptor tyrosine kinases, cleaves PIP2 into two potent second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). news-medical.netwikipedia.orgbiologists.comyoutube.com

The mechanism involves PLC selectively catalyzing the hydrolysis of the phosphodiester bond in PIP2 on the glycerol (B35011) side. wikipedia.org This generates DAG, which remains embedded in the plasma membrane, and IP3, a water-soluble molecule that diffuses into the cytoplasm. news-medical.netwikipedia.orgreactome.org The depletion of PIP2 by PLC also impacts the local concentration of Phosphatidylinositol 3,4,5-trisphosphate (PIP3), another important signaling lipid. wikipedia.org

Data Table: Products of PIP2 Hydrolysis by Phospholipase C

| Substrate | Enzyme | Products | Cellular Localization of Products |

| Phosphatidylinositol 4,5-bisphosphate (PIP2) | Phospholipase C (PLC) | Inositol 1,4,5-trisphosphate (IP3) + Diacylglycerol (DAG) | Cytoplasm (IP3) + Plasma Membrane (DAG) news-medical.netwikipedia.orgreactome.org |

Role of Phosphatidylinositol-Phosphates in Membrane Anchoring and Protein Recruitment

Phosphatidylinositol-phosphates play a critical role in cellular signaling by acting as membrane anchors and recruiting cytosolic proteins to specific membrane locations. cellsignal.comatamankimya.com Proteins containing specific lipid-binding domains, such as Pleckstrin Homology (PH), FYVE, and PX domains, have high affinity for particular phosphoinositide species. cellsignal.comwikipedia.org

For example, Phosphatidylinositol 3-phosphate (PI3P) is primarily found on endosomal membranes and recruits proteins involved in protein trafficking via FYVE and PX domains. cellsignal.comwikipedia.org PIP2 and PIP3, often localized at the plasma membrane, recruit a variety of signaling proteins containing PH domains, thereby facilitating the assembly of signaling complexes and regulating downstream pathways like the PI3K-Akt pathway, which is involved in cell growth, survival, and metabolism. cusabio.comcellsignal.com This membrane localization is essential for the proper function of many signaling proteins.

Inositol Polyphosphate (IPs) and Inositol Pyrophosphate (PP-InsPs) Signaling

Beyond the phosphoinositides, soluble inositol phosphates (IPs) and the highly phosphorylated inositol pyrophosphates (PP-InsPs) constitute another crucial branch of inositol-mediated signaling. mdpi.combenthamscience.comnih.gov These molecules, particularly Inositol hexakisphosphate (InsP6) and its pyrophosphorylated derivatives like InsP7 and InsP8, are ubiquitous in eukaryotes and participate in diverse cellular processes. benthamscience.compnas.orgfrontiersin.org

Cascade of Inositol Polyphosphate Metabolism and Interconversions

The metabolism of inositol polyphosphates involves a complex cascade of phosphorylation and dephosphorylation reactions catalyzed by a variety of kinases and phosphatases. benthamscience.commdpi.comingentaconnect.com Inositol 1,4,5-trisphosphate (IP3), generated from PIP2 hydrolysis, serves as a precursor for the synthesis of higher inositol phosphates, including InsP6. pnas.orgmdpi.comnih.gov

A key enzyme in this cascade is Inositol polyphosphate multikinase (IPMK), which can phosphorylate multiple inositol phosphates and is crucial for the synthesis of higher phosphorylated IPs like InsP5 and InsP6. nih.govnih.gov InsP6 is the most abundant inositol phosphate (B84403) in many eukaryotic cells and serves as a precursor for the synthesis of inositol pyrophosphates (PP-InsPs). benthamscience.comingentaconnect.comfrontiersin.org

Inositol pyrophosphates, such as InsP7 (5-diphosphoinositol pentakisphosphate) and InsP8 (bis-diphosphoinositol tetrakisphoshate), are synthesized from InsP6 by the action of inositol hexakisphosphate kinases (IP6Ks) and diphosphoinositol pentakisphosphate kinases (PPIP5Ks). mdpi.compnas.orgfrontiersin.org These kinases introduce high-energy phosphoanhydride bonds into the inositol phosphate structure. mdpi.compnas.orgfrontiersin.org The interconversion between InsP7 and InsP8 is thought to be regulated by PPIP5K enzymes, controlling specific information within the cell. semanticscholar.org

Data Table: Key Enzymes in Inositol Polyphosphate Metabolism

| Enzyme | Substrates | Products | Role |

| Phospholipase C (PLC) | PIP2 | IP3, DAG | Initiates lipid-dependent pathway news-medical.netwikipedia.org |

| Inositol polyphosphate multikinase (IPMK) | Various InsPs, PIP2 | Higher InsPs (e.g., InsP5, InsP6) | Key for higher IP synthesis nih.govnih.gov |

| Inositol hexakisphosphate kinases (IP6Ks) | InsP6 | InsP7 | Synthesize InsP7 mdpi.comfrontiersin.org |

| Diphosphoinositol pentakisphosphate kinases (PPIP5Ks) | InsP6, InsP7 | InsP7, InsP8 | Synthesize InsP8, interconvert InsP7/InsP8 mdpi.comfrontiersin.orgsemanticscholar.org |

Specific Signaling Functions of InsP6, InsP7, and InsP8

InsP6, InsP7, and InsP8 have distinct and crucial signaling functions. InsP6 is involved in a variety of cellular processes, including signal transduction, control of cell proliferation and differentiation, RNA export, DNA repair, and energy transduction. benthamscience.comingentaconnect.com In plants, InsP6 has been shown to act as a signal in response to the drought stress hormone abscisic acid (ABA), regulating inward K+ currents in guard cells and mobilizing calcium from endomembrane stores. pnas.orgpnas.org

InsP7 and InsP8, with their high-energy pyrophosphate bonds, are particularly important in integrating cellular metabolism and stress signaling. frontiersin.orgfrontiersin.org InsP7 is involved in regulating cellular energy homeostasis and has been shown to affect insulin (B600854) signaling by inhibiting the Akt pathway, which reduces glucose uptake and insulin sensitivity. frontiersin.orgnih.gov InsP7 levels can fluctuate in response to the cell's bioenergetic status, acting as a rheostatic signaling molecule. nih.gov InsP7 also plays a role in regulating mRNA stability and processing-body dynamics by inhibiting the decapping enzyme NUDT3. nih.gov Depleting InsP7 has been shown to protect the heart against ischaemia–reperfusion injury by elevating plasma adiponectin levels. oup.com

InsP8 has been linked to phosphate homeostasis and stress responses in plants. frontiersin.orgvt.edu Elevated levels of InsP8 in Arabidopsis thaliana transgenic plants resulted in altered growth, delayed flowering, changes in phosphate accumulation, and modified responses to phosphate starvation. vt.edu

Interaction of Inositol Polyphosphates with Protein Complexes and Enzymatic Modulation

Inositol polyphosphates and pyrophosphates exert their signaling functions through various mechanisms, including direct binding to proteins, allosteric regulation, competition with other ligands, and protein pyrophosphorylation. mdpi.comfrontiersin.org Their interaction with proteins is critical for stabilizing protein complexes and modulating enzymatic activity. nih.gov

PP-InsPs can bind allosterically to target proteins, altering their conformation and activity. mdpi.comfrontiersin.org They can also compete with other signaling molecules, such as phosphoinositides, for binding to protein domains like PH domains, thereby modulating downstream signaling events. nih.govsemanticscholar.org This competitive interaction has been proposed to fine-tune signaling cascades and improve the signal-to-noise ratio. nih.gov

Furthermore, inositol pyrophosphates, particularly InsP7, can act as phosphodonors in a process called protein pyrophosphorylation. mdpi.comfrontiersin.org This unique post-translational modification involves the transfer of a β-phosphoryl group from a PP-InsP to an already phosphorylated serine residue in certain proteins, often in acidic regions. frontiersin.org This modification is suggested to play a role in regulating cellular events such as ribosome biogenesis, vesicle trafficking, and transcription. frontiersin.org Specific protein domains, such as SPX domains, are known to bind preferentially to certain PP-InsP species like 5-InsP7 and 1,5-InsP8, triggering various responses in different organisms. frontiersin.orgsemanticscholar.org

Inositol Trisphosphate (IP3)-Mediated Intracellular Calcium Mobilization

Inositol 1,4,5-trisphosphate (IP3) is a critical second messenger generated from the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) by phospholipase C (PLC) in response to various extracellular stimuli such as hormones, growth factors, and neurotransmitters. wikipedia.orgfrontiersin.orgnih.gov IP3 is a water-soluble molecule that diffuses through the cytoplasm to interact with its specific receptors located primarily on the endoplasmic reticulum (ER). wikipedia.orgtaylorandfrancis.com This interaction triggers the release of calcium ions (Ca2+) from the ER lumen into the cytosol, leading to a rapid increase in intracellular Ca2+ concentration. wikipedia.orgnih.govtaylorandfrancis.commedrxiv.org

IP3 Receptors and Endoplasmic Reticulum Calcium Release

The primary mediators of IP3-induced calcium release are the inositol 1,4,5-trisphosphate receptors (IP3Rs). frontiersin.orgmdpi.com These are ligand-gated Ca2+ channels predominantly situated on the ER membrane, which serves as the main intracellular Ca2+ storage organelle. frontiersin.orgmdpi.comtaylorandfrancis.com Mammalian cells express three isoforms of IP3Rs: IP3R1, IP3R2, and IP3R3, which share significant amino acid sequence homology but originate from distinct genes. mdpi.com The binding of IP3 to its receptor initiates the opening of the Ca2+ channel, facilitating the efflux of stored Ca2+ into the cytoplasm. wikipedia.orgmdpi.com This release is crucial for initiating both primary and modulatory signaling events within the cell. mdpi.com While IP3Rs are primarily found on the ER, they are also distributed in other organelles like the plasma membrane, Golgi apparatus, mitochondria, and perinuclear/nuclear membranes in various cell types. mdpi.com

Regulation of Calcium Homeostasis and Downstream Signaling Events

The release of Ca2+ from the ER via IP3Rs is a tightly regulated process essential for maintaining intracellular Ca2+ homeostasis. medrxiv.orgmdpi.com This increase in cytosolic Ca2+ acts as a versatile second messenger, activating a multitude of downstream signaling pathways and cellular processes. wikipedia.orgmedrxiv.orgmdpi.com The spatiotemporal dynamics of IP3-mediated Ca2+ signals, ranging from localized transients called "puffs" to larger, sustained global elevations, are determined by the functional properties and spatial arrangement of IP3Rs, as well as the biphasic modulation of IP3Rs by cytosolic Ca2+ itself. elifesciences.org Low Ca2+ concentrations enhance channel opening, while high concentrations promote a closed state, a phenomenon known as calcium-induced calcium release (CICR). elifesciences.org

The resulting elevation in intracellular Ca2+ can influence diverse cellular functions, including muscle contraction, neurotransmission, gene transcription, secretion, mitochondrial energetics, and cell proliferation and death. wikipedia.orgfrontiersin.orgtaylorandfrancis.comelifesciences.org For instance, in smooth muscle cells, increased cytoplasmic Ca2+ triggers contraction. wikipedia.org In the nervous system, IP3 acts as a second messenger, and IP3 receptors are implicated in synaptic plasticity. wikipedia.org Disrupted Ca2+ signaling mediated by IP3 has been observed in various pathological conditions, including hypertension and certain cancers. frontiersin.orgtaylorandfrancis.com

Inositol's Role in Insulin Signal Transduction and Insulin-Sensitizing Effects

Inositol and its derivatives, particularly myo-inositol (MI) and D-chiro-inositol (DCI), play a significant role in insulin signal transduction and contribute to insulin-sensitizing effects. discoveryjournals.orgnih.gov These molecules are involved in the intracellular transmission of insulin's metabolic signal. nih.gov

Inositol Phosphoglycans (IPGs) as Putative Second Messengers of Insulin Action

A key aspect of inositol's involvement in insulin signaling is the proposed role of inositol phosphoglycans (IPGs) as putative second messengers of insulin action. researchgate.netnih.govresearchgate.netdiva-portal.org Upon insulin binding to its receptor, glycosyl-phosphatidylinositol (GPI) lipids located in the cell membrane are hydrolyzed by insulin-stimulated phospholipase C and D, leading to the release of water-soluble IPGs. researchgate.netnih.gov These IPGs, which can contain either myo-inositol (IPG-A) or D-chiro-inositol (IPG-P), are thought to act downstream of insulin receptors, mimicking some of insulin's activities. nih.govresearchgate.netnih.gov